molecular formula C12H14BrN B14252389 3-Bromo-N,N-di(prop-1-en-2-yl)aniline CAS No. 188745-07-5

3-Bromo-N,N-di(prop-1-en-2-yl)aniline

Cat. No.: B14252389
CAS No.: 188745-07-5
M. Wt: 252.15 g/mol
InChI Key: GVKANIOXPOZWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,N-di(prop-1-en-2-yl)aniline, also known as Benzenamine, 3-bromo-N,N-di-2-propenyl-, is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and two prop-1-en-2-yl groups attached to the nitrogen atom of the aniline.

Preparation Methods

The synthesis of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline typically involves the reaction of 3-bromoaniline with prop-1-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Bromo-N,N-di(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-N,N-di(prop-1-en-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-N,N-di(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:

Properties

CAS No.

188745-07-5

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-bromo-N,N-bis(prop-1-en-2-yl)aniline

InChI

InChI=1S/C12H14BrN/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-8H,1,3H2,2,4H3

InChI Key

GVKANIOXPOZWDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N(C1=CC(=CC=C1)Br)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.